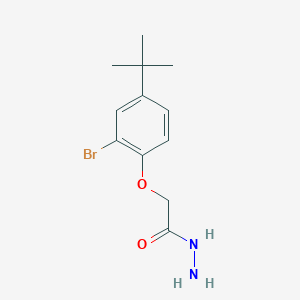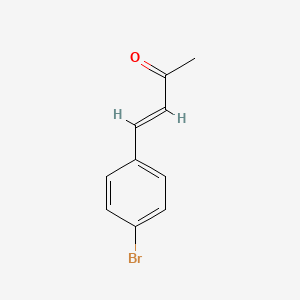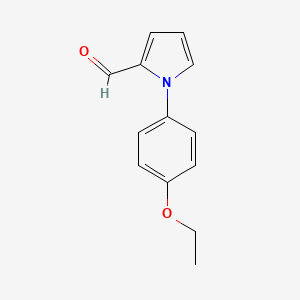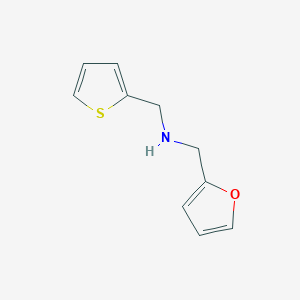
N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine
Übersicht
Beschreibung
N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine, commonly referred to as FTMTA, is an organic compound with a wide variety of applications in scientific research. It is a member of the amine family and is a colorless liquid with a pungent odor. FTMTA is often used as a reagent in organic chemistry and has been found to have a variety of biochemical and physiological effects on the human body.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization
- Méndez and Kouznetsov (2008) developed new homoallylamines and α-aminonitriles bearing furyl and thienyl rings through an indium-mediated Barbier-type reaction. These compounds were characterized using IR, 1H, and 13C NMR spectroscopy (Méndez & Kouznetsov, 2008).
- Barajas et al. (2008) synthesized new N-benzyl- or N-(2-furylmethyl)cinnamamides using a 'green' catalyst, boric acid. These cinnamamides were also characterized by IR and 1H and 13C NMR spectroscopy (Barajas et al., 2008).
2. Antifungal Activity
- Suvire et al. (2006) conducted a study on the antifungal activity of homoallylamines and related derivatives. They found that compounds such as N-(4-bromophenyl)-N-(2-furylmethyl)amine showed remarkable antifungal activity against dermatophytes (Suvire et al., 2006).
3. Chemical Synthesis and Catalysis
- Tharwat Mohy El Dine et al. (2015) developed an efficient method for amide bond synthesis using (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst. This catalyst was effective at room temperature for various substrates, including functionalized amines (Tharwat Mohy El Dine et al., 2015).
4. Polymerization Studies
- Huguet et al. (1973) explored the polymerization of compounds like N,N-diethyl-N-(thiirane-2-yl-methyl)amine. They investigated the physical and chemical properties of the resulting polymers (Huguet et al., 1973).
Eigenschaften
IUPAC Name |
1-(furan-2-yl)-N-(thiophen-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6,11H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBXJYYJXSSFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360188 | |
| Record name | 1-(Furan-2-yl)-N-[(thiophen-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine | |
CAS RN |
90921-60-1 | |
| Record name | 1-(Furan-2-yl)-N-[(thiophen-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (furan-2-ylmethyl)(thiophen-2-ylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




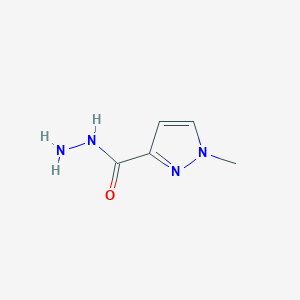
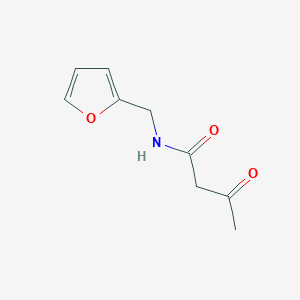



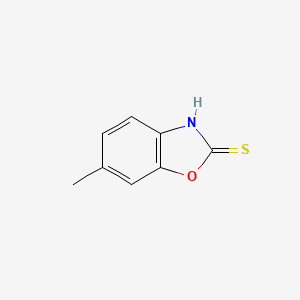
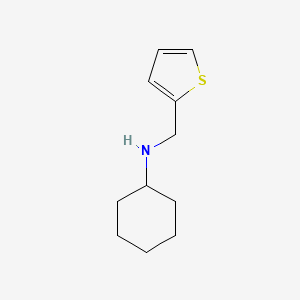
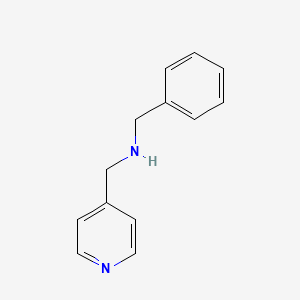
![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)
